molecular formula C22H22ClFN2O2 B2533239 (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235703-87-3

(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide

Cat. No. B2533239
CAS RN: 1235703-87-3
M. Wt: 400.88
InChI Key: PWLYFIDNROSKOJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, also known as CFM-2, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to have interesting properties that make it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Electrochemical Studies

  • In research by Srinivasu et al. (1999), electrochemical studies of similar compounds including acrylamide derivatives were conducted. They developed an electroanalytical method for quantitative analysis, which could be relevant for understanding the electrochemical properties of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide (Srinivasu et al., 1999).

Molecular Interaction Studies

  • Research by Shim et al. (2002) on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed insights into molecular interactions with receptors. This could provide a framework for understanding how this compound might interact at a molecular level (Shim et al., 2002).

Protein Fluorescence Quenching

  • Eftink and Ghiron (1976) studied the quenching of tryptophanyl fluorescence by acrylamide, which is significant for understanding protein interactions. This could be relevant for investigating the interactions of this compound with proteins (Eftink & Ghiron, 1976).

Anticancer Activity

  • Kamal et al. (2014) explored the synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides, which are structurally similar to the compound . These studies can provide insights into the potential anticancer activities of this compound (Kamal et al., 2014).

Herbicidal Activity

  • Research by Wang et al. (2004) on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which have structural similarities, discussed their use as herbicidal inhibitors. This indicates a potential avenue for exploring the herbicidal applications of this compound (Wang et al., 2004).

Antibacterial and Anticancer Evaluation

  • Bondock and Gieman (2015) investigated similar compounds for their antibacterial and anticancer activity. Their methodology and findings could be relevant for evaluating this compound in similar contexts (Bondock & Gieman, 2015).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c23-19-7-3-1-5-17(19)9-10-21(27)25-15-16-11-13-26(14-12-16)22(28)18-6-2-4-8-20(18)24/h1-10,16H,11-15H2,(H,25,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLYFIDNROSKOJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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